molecular formula C19H15ClN4OS B2422456 3-(4-Chlorphenyl)-5-({[1-(4-Methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol CAS No. 951622-13-2

3-(4-Chlorphenyl)-5-({[1-(4-Methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol

Katalognummer: B2422456
CAS-Nummer: 951622-13-2
Molekulargewicht: 382.87
InChI-Schlüssel: QJUPUUAWQIMFKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-chlorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a unique structure that combines a 1,2,4-oxadiazole ring with a chlorophenyl group and a p-tolyl-imidazole moiety, making it a versatile molecule for chemical modifications and functionalization.

Wissenschaftliche Forschungsanwendungen

The compound exhibits significant biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. The oxadiazole moiety is recognized for its broad spectrum of pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . For instance:

  • A study on various oxadiazole derivatives demonstrated their efficacy against Glioblastoma cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation .
  • In vivo studies using genetically modified models indicated that certain derivatives could effectively lower glucose levels, suggesting a dual role as anti-cancer and anti-diabetic agents .

Antimicrobial Properties

The compound has also shown antibacterial and antifungal activities. Research indicates that oxadiazole derivatives can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of oxadiazole derivatives and their biological activity is crucial for drug development. The presence of specific substituents on the imidazole ring and the chlorophenyl group appears to enhance their pharmacological profiles.

Synthesis and Characterization

The synthesis of 3-(4-chlorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structural integrity of synthesized compounds .

Potential Applications

Application Area Details
Anticancer Effective against various cancer cell lines; potential for drug development targeting specific cancers.
Antimicrobial Inhibitory effects on bacteria and fungi; potential for new antibiotics.
Anti-inflammatory May reduce inflammation in various models; further studies required to elucidate mechanisms.
Material Science Potential uses in developing new materials due to thermal stability and photostability properties.

Case Studies

  • Anticancer Efficacy : A study evaluated a series of oxadiazole derivatives against HeLa (cervical) and MCF-7 (breast) cancer cell lines using MTT assays. The results indicated that specific modifications to the oxadiazole structure significantly enhanced cytotoxicity .
  • Diabetic Models : In Drosophila melanogaster models, certain derivatives exhibited better glucose-lowering effects compared to standard treatments, indicating potential dual therapeutic roles .
  • In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression and inflammation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reactions, such as Suzuki or Heck coupling.

    Attachment of the p-tolyl-imidazole moiety: This can be done through nucleophilic substitution reactions where the imidazole derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are both efficient and environmentally benign are preferred to ensure sustainable production processes.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-chlorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxadiazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives and other reduced products.

    Substitution: Substituted derivatives with various functional groups.

Wirkmechanismus

The mechanism of action of 3-(4-chlorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-chlorophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-triazole
  • 3-(4-chlorophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-thiadiazole

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole stands out due to its unique combination of the oxadiazole ring with the chlorophenyl and p-tolyl-imidazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

3-(4-chlorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring, a chlorophenyl group, and an imidazole moiety. Its molecular formula is C17H15ClN4OS, with a molecular weight of 354.84 g/mol. The presence of sulfur in the structure suggests potential for diverse biological interactions.

Anticancer Activity

Research has indicated that derivatives of oxadiazoles exhibit promising anticancer properties. A study evaluating various oxadiazole compounds reported significant cytotoxic effects against several cancer cell lines. For instance, certain derivatives showed IC50 values below 10 µM against leukemia and solid tumors, suggesting strong anticancer potential.

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHL-60 (Leukemia)3.52Induction of apoptosis
Compound BMDA-MB-435 (Breast)9.51Inhibition of EGFR
Compound CPC-3 (Prostate)0.67Src inhibition

Mechanisms of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of key signaling pathways such as EGFR and Src kinases. These pathways are crucial for tumor growth and survival.

Antiviral Activity

Oxadiazoles have also been investigated for their antiviral properties. A study highlighted the antiviral activity against Hepatitis B virus (HBV), showcasing the potential for these compounds in treating viral infections.

Table 2: Antiviral Efficacy

CompoundVirus TypeEfficacy
Oxadiazole Derivative 1Hepatitis B VirusSignificant reduction in viral load
Oxadiazole Derivative 2Influenza VirusModerate antiviral activity

Mechanism : The antiviral mechanisms involve interference with viral replication processes, which could be due to structural similarities that allow these compounds to interact with viral enzymes or proteins.

Case Studies

Several case studies have been published that detail the synthesis and biological evaluation of oxadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. Notably, one derivative exhibited an IC50 value of 0.80 µM against colon cancer cells.
  • In Vivo Studies : Animal model studies demonstrated that selected oxadiazole compounds could significantly reduce tumor size compared to control groups, confirming their potential as therapeutic agents.

Eigenschaften

IUPAC Name

3-(4-chlorophenyl)-5-[[1-(4-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS/c1-13-2-8-16(9-3-13)24-11-10-21-19(24)26-12-17-22-18(23-25-17)14-4-6-15(20)7-5-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUPUUAWQIMFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.